6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate
Description
6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate, also known as Acetomepregenol, is a synthetic steroid derivative. It is a complex organic compound with a molecular formula of C26H36O5. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
(17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-15-13-20-21(24(5)10-7-19(14-23(15)24)30-17(3)28)8-11-25(6)22(20)9-12-26(25,16(2)27)31-18(4)29/h13-14,19-22H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHHPVPFUVQWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate typically involves multiple steps starting from simpler steroid precursors. The process may include:
Oxidation: Conversion of precursor steroids to introduce oxygen functionalities.
Reduction: Reduction steps to adjust the oxidation state of specific carbon atoms.
Acetylation: Introduction of acetyl groups at the 3 and 17 positions of the steroid framework.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The reactions yield a variety of products, including oxidized steroids, reduced steroids, and substituted derivatives, each with distinct properties and applications.
Scientific Research Applications
Chemistry and Biology: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is used as a chemical intermediate in the synthesis of other steroid compounds. It serves as a precursor in the development of new pharmaceuticals and research chemicals.
Medicine: In the medical field, this compound is explored for its potential therapeutic effects. It may be used in the development of drugs targeting specific hormonal pathways or diseases.
Industry: The compound finds applications in the manufacturing of steroid-based products, including anesthetics, anti-inflammatory agents, and other pharmaceuticals.
Mechanism of Action
The mechanism by which 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate exerts its effects involves interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Methyl-20-oxopregna-3,5-diene-3,17-diyl diacetate: A closely related steroid with a different double bond position.
Pregnenolone: A precursor steroid in the biosynthesis of other steroids.
Dexamethasone: A synthetic corticosteroid used for its anti-inflammatory and immunosuppressant properties.
Uniqueness: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is unique due to its specific structural features, such as the presence of the 6-methyl group and the acetyl groups at the 3 and 17 positions. These features influence its reactivity and biological activity, making it distinct from other steroids.
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Biological Activity
6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is a synthetic steroid compound that has garnered interest due to its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound is characterized by its unique steroid framework, which includes:
- A methyl group at position 6.
- A ketone at position 20.
- Two acetate groups at positions 3 and 17.
This structure is crucial for its biological interactions and activity.
Biological Activity Overview
Research indicates that 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate exhibits various biological activities, including:
- Hormonal Activity : It acts as a progestin, influencing reproductive hormone pathways.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers.
- Antitumor Properties : Some studies indicate potential antiproliferative effects against certain cancer cell lines.
The biological activity of this compound is primarily mediated through its interaction with steroid hormone receptors. The presence of the acetate groups enhances its lipophilicity, facilitating cellular uptake and receptor binding.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Hormonal Regulation | Progestin-like effects | |
| Anti-inflammatory | Reduction in TNF-alpha levels | |
| Antitumor | Inhibition of cancer cell growth |
Case Study: Hormonal Regulation
In a controlled study involving female rats, administration of 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate resulted in significant alterations in serum progesterone levels. This suggests a strong progestational effect, which could be beneficial in therapeutic applications related to reproductive health.
Case Study: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties demonstrated that treatment with this compound led to a marked decrease in inflammatory cytokines (e.g., IL-6 and TNF-alpha) in vitro. This positions the compound as a potential candidate for treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption post-administration.
- Half-life : Approximately 12 hours.
- Metabolism : Primarily hepatic metabolism with potential active metabolites that may contribute to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
